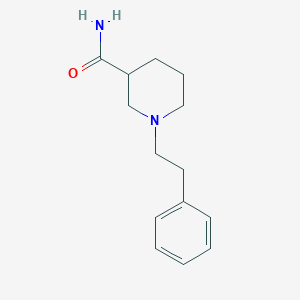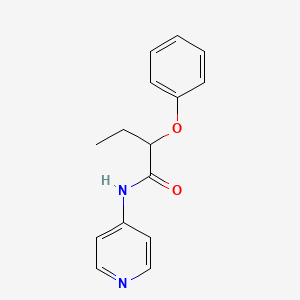
2-phenoxy-N-4-pyridinylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-4-pyridinylbutanamide, also known as Flumioxazin, is a synthetic herbicide that belongs to the family of pyridine carboxylic acid compounds. It is widely used in agriculture to control the growth of weeds in various crops, including soybeans, cotton, corn, and vegetables. Flumioxazin is known for its long-lasting effects and its ability to control a broad spectrum of weeds.
Mechanism of Action
2-phenoxy-N-4-pyridinylbutanamide works by inhibiting the synthesis of chlorophyll in plants, which leads to the death of the plant. It does this by binding to the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. 2-phenoxy-N-4-pyridinylbutanamide is a selective herbicide, meaning that it targets only plants and does not harm animals or humans.
Biochemical and Physiological Effects:
2-phenoxy-N-4-pyridinylbutanamide has been shown to have minimal impact on non-target organisms, including animals and microorganisms. However, it may have some impact on soil microorganisms, which could affect soil health and nutrient cycling. 2-phenoxy-N-4-pyridinylbutanamide is also relatively stable in soil, which means that it has a long-lasting impact on the environment.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenoxy-N-4-pyridinylbutanamide in lab experiments is its selectivity, which allows researchers to study the impact of herbicides on plants without affecting other organisms. 2-phenoxy-N-4-pyridinylbutanamide is also relatively easy to use and has a long-lasting effect, which makes it useful for studying the long-term impacts of herbicides on plant growth and development. However, one limitation of using 2-phenoxy-N-4-pyridinylbutanamide is its potential impact on soil microorganisms, which could affect the results of experiments that rely on healthy soil ecosystems.
Future Directions
There are several future directions for research on 2-phenoxy-N-4-pyridinylbutanamide. One area of research is the development of new formulations that are more effective and have less impact on the environment. Another area of research is the study of 2-phenoxy-N-4-pyridinylbutanamide's impact on soil microorganisms and its potential to affect soil health. Additionally, researchers could study the long-term impacts of 2-phenoxy-N-4-pyridinylbutanamide on plant growth and development, as well as its potential to reduce greenhouse gas emissions by promoting conservation tillage practices.
Synthesis Methods
The synthesis of 2-phenoxy-N-4-pyridinylbutanamide involves the reaction of 2-chloro-4,6-dinitrophenol with 4-pyridinylmethylamine to form 2-(4-pyridinylmethylamino)-4,6-dinitrophenol. This intermediate is then reacted with butyric anhydride to form 2-phenoxy-N-4-pyridinylbutanamide. The synthesis of 2-phenoxy-N-4-pyridinylbutanamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Scientific Research Applications
2-phenoxy-N-4-pyridinylbutanamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds, including some that are resistant to other herbicides. 2-phenoxy-N-4-pyridinylbutanamide has also been studied for its impact on soil microorganisms and its potential to affect soil health. In addition, 2-phenoxy-N-4-pyridinylbutanamide has been studied for its potential to reduce greenhouse gas emissions by reducing tillage and promoting conservation tillage practices.
properties
IUPAC Name |
2-phenoxy-N-pyridin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-14(19-13-6-4-3-5-7-13)15(18)17-12-8-10-16-11-9-12/h3-11,14H,2H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEDQEQJZYTKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=NC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

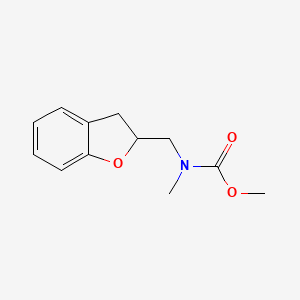
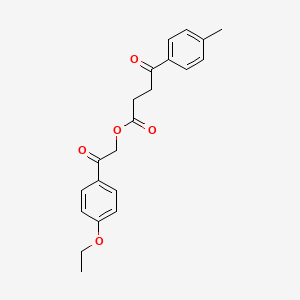
![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)

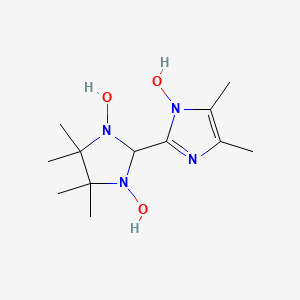
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)
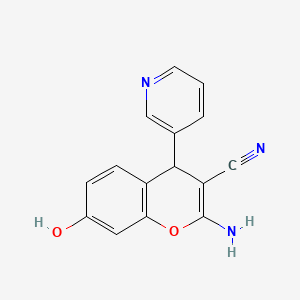
methanone](/img/structure/B5180925.png)
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)
